molecular formula C14H21ClN2O2 B6170956 N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride CAS No. 1588350-98-4

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B6170956
CAS No.: 1588350-98-4
M. Wt: 284.8
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Description

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 2-methoxy-5-methylphenylamine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the field of neurology and psychiatry.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride
  • N-(2-methylphenyl)piperidine-4-carboxamide hydrochloride
  • N-(2-ethoxyphenyl)piperidine-4-carboxamide hydrochloride

Uniqueness

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides unique steric and electronic properties, making it a valuable compound for research and development.

Properties

CAS No.

1588350-98-4

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.8

Purity

95

Origin of Product

United States

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